

Comparative Efficacy of Shp2-IN-30 in Oncology Research

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Compound of Interest

Compound Name: *Shp2-IN-30*

Cat. No.: *B15623821*

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A detailed guide for researchers, scientists, and drug development professionals on the performance of **Shp2-IN-30** against other prominent SHP2 inhibitors in various cancer cell lines.

This guide provides a comprehensive comparison of the allosteric SHP2 inhibitor, **Shp2-IN-30**, with other well-characterized inhibitors of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). The data presented is intended to assist researchers in selecting the most appropriate tool compound for their studies in cancer cell signaling and drug discovery.

Overview of Shp2-IN-30

Shp2-IN-30, also identified as compound 14i, is an allosteric inhibitor of SHP2 with a reported half-maximal inhibitory concentration (IC₅₀) of 104 nM.^{[1][2][3][4][5]} As an allosteric inhibitor, it functions by stabilizing the inactive conformation of the SHP2 protein, thereby preventing its catalytic activity.^{[1][2][3][4]} Preclinical data suggests that **Shp2-IN-30** induces apoptosis and causes cell cycle arrest at the G0/G1 phase in cancer cells.^{[1][2]}

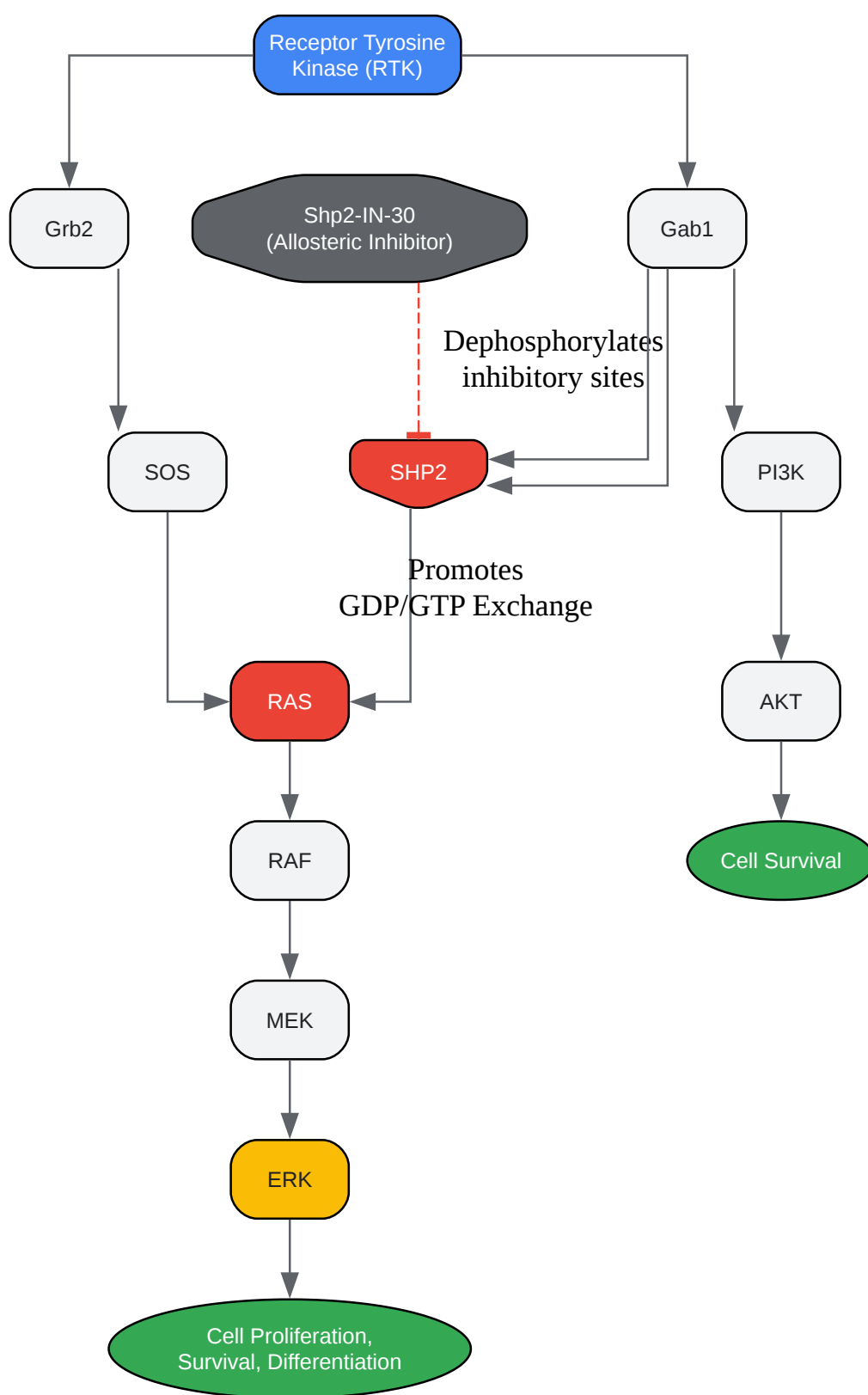
Comparative Efficacy of SHP2 Inhibitors

The following table summarizes the in vitro efficacy of **Shp2-IN-30** and other widely used SHP2 inhibitors across a panel of cancer cell lines. This data, compiled from various studies, highlights the differential sensitivity of cancer cells to SHP2 inhibition.

Inhibitor	Cell Line	Cancer Type	IC50 (nM)
Shp2-IN-30 (compound 14i)	Not Specified	Not Specified	104
SHP099	MV4-11	Acute Myeloid Leukemia	320
SHP099	TF-1	Erythroleukemia	1730
RMC-4550	NCI-H358 (KRAS G12C)	Non-Small Cell Lung Cancer	<2000
RMC-4550	Calu-1 (KRAS G12C)	Non-Small Cell Lung Cancer	>2000
PF-07284892	NCI-H3122 (EML4- ALK)	Non-Small Cell Lung Cancer	Low nM range
PF-07284892	VACO-432 (BRAF V600E)	Colorectal Cancer	Low nM range
PF-07284892	MIA PaCa-2 (KRAS G12C)	Pancreatic Cancer	Low nM range
NSC 13030	MCF-7	Breast Cancer	3200
NSC 24198	MCF-7	Breast Cancer	1900
NSC 57774	MCF-7	Breast Cancer	800

Signaling Pathways and Experimental Workflows

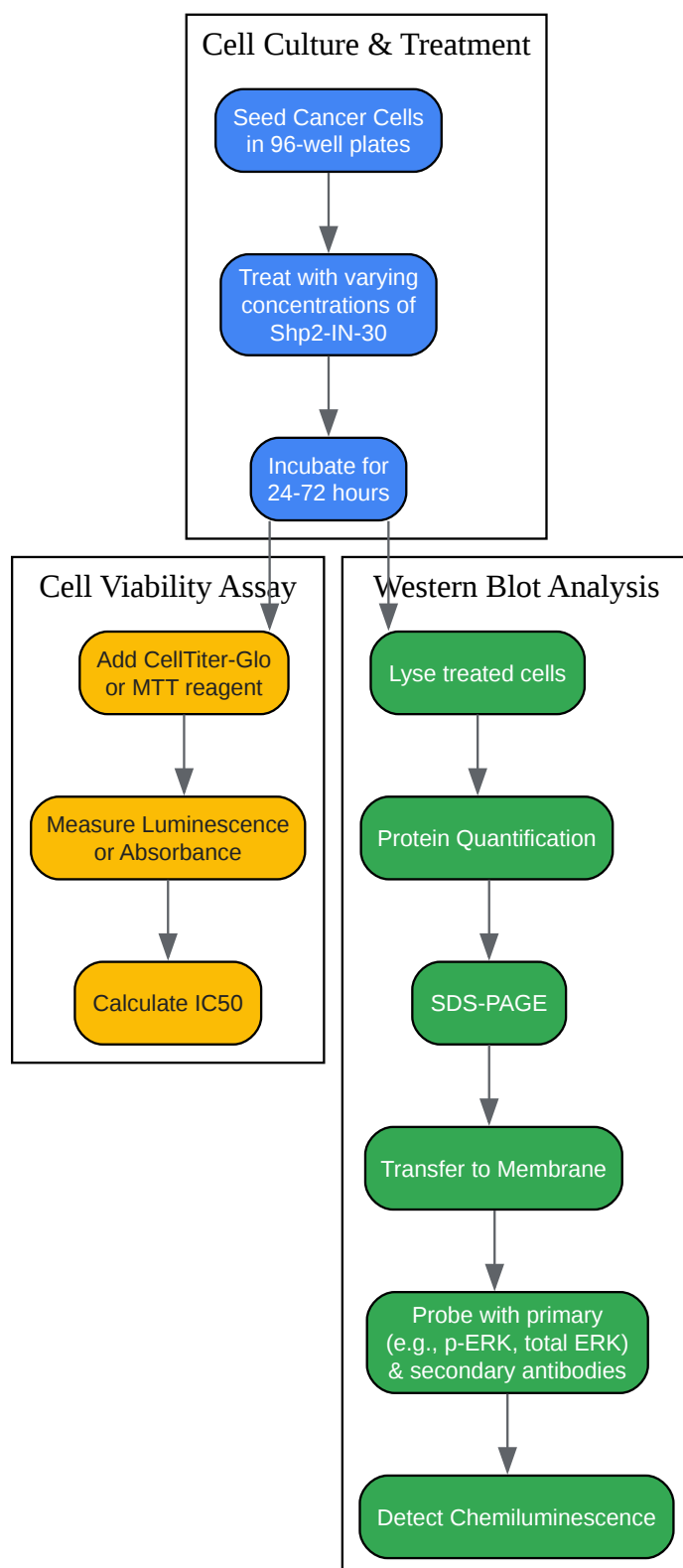
The efficacy of SHP2 inhibitors is rooted in their ability to modulate critical cell signaling pathways. The diagrams below, generated using the DOT language, illustrate the canonical SHP2 signaling cascade and a typical experimental workflow for evaluating inhibitor efficacy.



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Caption: SHP2 signaling pathway and the point of inhibition.

The diagram above illustrates the central role of SHP2 in the RAS/MAPK and PI3K/AKT signaling pathways, which are critical drivers of cell proliferation and survival. Allosteric inhibitors like **Shp2-IN-30** lock SHP2 in an inactive state, thereby blocking downstream signaling.



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